(4,5-Dimethoxypyridin-2-yl)methanol
Overview
Description
(4,5-Dimethoxypyridin-2-yl)methanol is a chemical compound belonging to the pyridine class of molecules. It is characterized by the presence of two methoxy groups attached to the pyridine ring at positions 4 and 5, and a hydroxymethyl group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4,5-Dimethoxypyridin-2-yl)methanol typically involves the reaction of 4,5-dimethoxypyridine with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: (4,5-Dimethoxypyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed to facilitate nucleophilic substitution reactions.
Major Products: The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(4,5-Dimethoxypyridin-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism by which (4,5-Dimethoxypyridin-2-yl)methanol exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in oxidative stress and inflammation.
Signal Transduction: It may modulate signaling pathways related to cell proliferation and apoptosis.
Receptor Binding: The compound could bind to specific receptors, influencing cellular responses and physiological processes
Comparison with Similar Compounds
(4,5-Dimethoxypyridin-2-yl)methanol can be compared with other similar compounds, such as:
(5,6-Dimethoxypyridin-2-yl)methanol: This compound has methoxy groups at positions 5 and 6 instead of 4 and 5, leading to different chemical and biological properties.
(4,5-Dimethoxypyridin-2-yl)amine: The hydroxymethyl group is replaced with an amine group, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and potential biological activities.
Properties
IUPAC Name |
(4,5-dimethoxypyridin-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-11-7-3-6(5-10)9-4-8(7)12-2/h3-4,10H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKYFXSPOXGUQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC(=C1)CO)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10499446 | |
Record name | (4,5-Dimethoxypyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10499446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62885-49-8 | |
Record name | (4,5-Dimethoxypyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10499446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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